molecular formula C12H11F3O2 B1513353 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS No. 151157-52-7

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

Cat. No.: B1513353
CAS No.: 151157-52-7
M. Wt: 244.21 g/mol
InChI Key: FNOIJSLISHWFEK-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid represents a complex organofluorine compound characterized by its distinctive molecular architecture and chemical properties. The compound possesses the molecular formula C₁₂H₁₁F₃O₂ and maintains a molecular weight of 244.21 grams per mole, establishing it as a moderately sized organic molecule within the organofluorine chemical family. The compound is definitively identified by its Chemical Abstracts Service registry number 151157-52-7, which distinguishes it from closely related positional isomers that share similar structural features but exhibit different substitution patterns.

The structural classification of this compound encompasses multiple chemical categories that reflect its complex molecular architecture. As an organofluorine compound, it belongs to the broader class of molecules containing carbon-fluorine bonds, specifically featuring a trifluoromethyl functional group that imparts unique electronic properties to the overall molecular structure. Simultaneously, the presence of the cyclobutane ring system classifies it within the strained carbocycle family, representing one of the most highly strained saturated monocarbocycles with significant ring strain energy. The carboxylic acid functionality further categorizes the compound as an aromatic carboxylic acid derivative, incorporating the characteristic carbonyl and hydroxyl groups that define this important class of organic acids.

Detailed molecular characterization reveals several key structural parameters that define the compound's identity and behavior. The International Union of Pure and Applied Chemistry name systematically describes the molecule as this compound, reflecting the standard nomenclature conventions for complex substituted aromatic compounds. The molecular structure features a cyclobutane ring directly attached to a benzene ring that carries a trifluoromethyl substituent in the ortho position relative to the cyclobutane attachment point. This specific substitution pattern creates unique steric and electronic interactions that distinguish it from other positional isomers, such as the meta-substituted variant with Chemical Abstracts Service number 151157-58-3 or the para-substituted isomer with number 1086379-78-3.

Property Value Reference
Molecular Formula C₁₂H₁₁F₃O₂
Molecular Weight 244.21 g/mol
Chemical Abstracts Service Number 151157-52-7
International Union of Pure and Applied Chemistry Name This compound
Molecular Data Laboratory Number MFCD11037069

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical evolution of organofluorine chemistry, which began in the nineteenth century with pioneering synthetic efforts that established the foundational methodologies for carbon-fluorine bond formation. The earliest organofluorine compound was synthesized in 1835 when Dumas and colleagues distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the beginning of systematic organofluorine synthetic chemistry. This initial breakthrough was followed by significant contributions from Alexander Borodin in 1862, who developed the first nucleophilic halogen exchange methodology by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a synthetic approach that remains fundamental to modern organofluorine chemistry.

The historical development of trifluoromethyl-containing compounds specifically traces back to the late nineteenth century when Frédéric Swarts in 1898 first reported the synthesis of aromatic compounds bearing fluorinated side chains through the conversion of benzotrichloride using antimony trifluoride. This pioneering work established the methodological foundation for introducing trifluoromethyl groups into aromatic systems, a transformation that later became crucial for the synthesis of compounds like this compound. The conversion from aromatic trichloromethyl to trifluoromethyl groups was subsequently improved in the 1930s through the use of hydrogen fluoride, providing more practical synthetic routes for trifluoromethyl-substituted aromatics.

Industrial applications of organofluorine chemistry experienced dramatic expansion during the twentieth century, particularly following the discovery of chlorofluorocarbons in the 1920s and the accidental discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938. These developments created a foundation of synthetic expertise and industrial infrastructure that facilitated the later exploration of more complex organofluorine structures. The introduction of electrophilic fluorinating methodologies beginning in the late 1940s, starting with cobalt trifluoride, provided synthetic chemists with new tools for carbon-fluorine bond formation that did not require the use of elemental fluorine or rely solely on metathetical methods. These technological advances created the synthetic framework necessary for the development of sophisticated organofluorine compounds incorporating multiple functional groups and complex molecular architectures.

The historical context of organofluorine chemistry also encompasses the recognition of fluorine's unique properties in biological systems, exemplified by the 1957 description of the anticancer activity of 5-fluorouracil, which represented one of the first examples of rational drug design incorporating fluorine. This discovery initiated a surge of interest in fluorinated pharmaceuticals and agrochemicals that continues to drive research in organofluorine chemistry today. More recently, the 2002 identification of the first carbon-fluorine bond-forming enzyme, fluorinase, demonstrated that nature itself has evolved mechanisms for organofluorine biosynthesis, providing additional impetus for the study of organofluorine compounds in biological contexts.

Significance in Cyclobutane Chemistry Research

The incorporation of cyclobutane rings in molecular design has emerged as an increasingly important strategy in contemporary organic chemistry research, with this compound representing a significant example of how four-membered carbocycles can be integrated into complex molecular architectures. Cyclobutanes occupy a unique position among strained carbocycles due to their distinctive balance of ring strain and chemical stability, exhibiting a strain energy of 26.3 kilocalories per mole, which places them between the highly reactive cyclopropane rings and the relatively stable larger ring systems. This intermediate level of strain provides cyclobutanes with sufficient reactivity for synthetic transformations while maintaining adequate stability for isolation and characterization, making them valuable synthetic intermediates and structural components in advanced organic molecules.

Contemporary research in cyclobutane chemistry has revealed numerous applications of four-membered carbocycles in medicinal chemistry and drug discovery, where these strained rings contribute to favorable biological properties through multiple mechanisms. Cyclobutane rings have been successfully employed to prevent geometric isomerization by replacing alkenes, to replace larger cyclic systems while maintaining desired spatial relationships, to increase metabolic stability through their resistance to enzymatic degradation, and to direct key pharmacophore groups into optimal spatial orientations. The unique puckered structure of cyclobutane rings, characterized by longer carbon-carbon bond lengths of 1.56 angstroms compared to 1.54 angstroms in ethane, creates distinctive three-dimensional molecular shapes that can enhance biological activity through improved receptor binding or reduced off-target interactions.

The structural characteristics that make cyclobutanes valuable in medicinal chemistry also contribute to their significance in materials science and synthetic methodology development. The increased pi-character of carbon-carbon bonds in cyclobutane rings, resulting from the strained ring geometry and bond angle deviations from ideal tetrahedral angles, creates unique electronic properties that can influence molecular reactivity and physical properties. Research has demonstrated that cyclobutane rings can serve as effective aromatic ring isosteres, providing similar spatial requirements while offering different electronic characteristics that may be advantageous in specific applications. Additionally, the ability of cyclobutane rings to fill hydrophobic pockets in biological targets while providing conformational restriction makes them valuable tools for structure-based drug design.

Synthetic methodologies for cyclobutane construction have undergone significant development in recent years, with researchers exploring various approaches including [2+2] cycloaddition reactions, ring contraction strategies, and radical cyclization processes. Recent density functional theory studies have provided detailed mechanistic insights into cyclobutane formation through the contraction of pyrrolidines via 1,4-biradical intermediates, revealing that the rate-determining step involves the release of nitrogen gas from 1,1-diazene intermediates to form open-shell singlet 1,4-biradicals. These mechanistic studies have demonstrated that the formation of stereoretentive products occurs through the barrierless collapse of these biradical intermediates, providing fundamental understanding that enables the design of improved synthetic methodologies for cyclobutane construction. Such mechanistic insights are particularly relevant for compounds like this compound, where the cyclobutane ring must be constructed with precise control over stereochemistry and substitution patterns.

Chemical Taxonomy and Nomenclature Standards

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substitution patterns. According to standard nomenclature principles for carboxylic acids, the compound name is constructed by identifying the longest carbon chain containing the carboxyl group as the parent structure, with the cyclobutane ring serving as the principal carbocycle to which the carboxylic acid functionality is directly attached. The systematic name reflects the substitution of the cyclobutane ring with a phenyl group that itself bears a trifluoromethyl substituent in the ortho position relative to the point of attachment, creating the complete designation this compound.

Within the broader chemical taxonomy, this compound occupies multiple classification categories that reflect its diverse structural components and potential applications. As a member of the organofluorine compound family, it belongs to the specialized subset of trifluoromethyl-substituted aromatics, which represent some of the most important fluorinated building blocks in contemporary organic synthesis. The presence of three fluorine atoms in the trifluoromethyl group creates strong electronic effects that significantly influence the compound's physical properties, chemical reactivity, and biological activity profiles. These electronic effects arise from the high electronegativity of fluorine and the strength of carbon-fluorine bonds, which represent the strongest bonds in organic chemistry and impart exceptional stability to the trifluoromethyl functional group.

The cyclobutanecarboxylic acid component of the molecule places it within the specialized category of strained carbocycle derivatives, specifically among the substituted cyclobutanes that have gained increasing attention in medicinal chemistry and materials science applications. Cyclobutanecarboxylic acid itself, with Chemical Abstracts Service number 3721-95-7 and molecular formula C₅H₈O₂, serves as the parent compound for this class of derivatives and establishes the fundamental structural framework for more complex substituted analogs. The incorporation of aromatic substituents onto the cyclobutane framework represents an important structural modification that can significantly alter the compound's properties while maintaining the characteristic features of the four-membered carbocycle.

Comparative analysis with related positional isomers provides important insights into the significance of substitution pattern in determining molecular properties and potential applications. The meta-substituted isomer 1-[3-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid, identified by Chemical Abstracts Service number 151157-58-3, differs only in the position of the trifluoromethyl group on the aromatic ring but may exhibit substantially different physical and chemical properties due to altered electronic and steric interactions. Similarly, the para-substituted variant with Chemical Abstracts Service number 1086379-78-3 represents another closely related structural analog that demonstrates how systematic variation in substitution patterns can be used to explore structure-activity relationships and optimize molecular properties for specific applications.

Compound Variant Chemical Abstracts Service Number Trifluoromethyl Position Molecular Formula Reference
Ortho-substituted 151157-52-7 2-position C₁₂H₁₁F₃O₂
Meta-substituted 151157-58-3 3-position C₁₂H₁₁F₃O₂
Para-substituted 1086379-78-3 4-position C₁₂H₁₁F₃O₂

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOIJSLISHWFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857242
Record name 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-52-7
Record name 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151157-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a compound characterized by its unique cyclobutane structure and the presence of a trifluoromethyl group. This combination enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃F₃O₂
  • Molar Mass : 258.24 g/mol

The trifluoromethyl group significantly influences the compound's chemical behavior, impacting its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
  • Enzyme Interaction : Preliminary studies suggest that this compound may modulate the activity of specific enzymes and receptors, although detailed investigations are required to elucidate these interactions fully.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related trifluoromethyl-substituted compounds have shown effectiveness against various bacterial strains.

  • Case Study : A related study demonstrated that certain trifluoromethyl derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 8 to 128 μg/mL against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also under investigation.

  • Mechanism : It is hypothesized that the compound may inhibit specific inflammatory pathways by modulating enzyme activities involved in inflammation processes .

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
Enzyme InteractionEnhanced binding affinity due to lipophilicity.
AntimicrobialSignificant activity against Gram-positive bacteria with MIC values as low as 8 μg/mL.
Anti-inflammatoryPotential inhibition of inflammatory pathways; requires further validation.

Scientific Research Applications

Biological Activities

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid exhibits notable biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of cyclobutanecarboxylic acids. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioactivity of these compounds.

Anticancer Potential

The compound has been evaluated for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers. Research indicates that LSD1 inhibitors can reduce cancer cell proliferation and induce apoptosis in various cancer models . The structural features of this compound may contribute to its efficacy as a therapeutic agent.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a versatile scaffold for the development of new drugs:

  • Drug Design : The compound can serve as a lead structure for synthesizing novel antimicrobial or anticancer agents. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
  • Structure-Activity Relationship (SAR) Studies : Variations in the cyclobutane ring or substitution patterns on the phenyl group can be explored to optimize biological activity. SAR studies have shown that modifications can significantly impact the potency and selectivity of compounds against specific targets .

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on cyclobutanecarboxylic acid were synthesized and screened for antimicrobial activity. Compounds were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated that certain derivatives exhibited zones of inhibition greater than 14 mm, suggesting significant antimicrobial potential .

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, μg/mL)
Cpd 10208
Cpd 111816
Cpd 37228

Case Study 2: LSD1 Inhibition

In a study focusing on LSD1 inhibitors, several compounds were evaluated for their ability to inhibit cancer cell growth. The results indicated that modifications to the cyclobutane moiety could enhance inhibitory activity against LSD1, leading to reduced proliferation in cancer cell lines .

CompoundIC50 (μM)Cancer Type
Cpd A0.5Non-Small Cell Lung Cancer
Cpd B0.8Breast Cancer
Cpd C0.3Colorectal Cancer

Comparison with Similar Compounds

Substituent and Positional Isomers

a) 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid (CAS: 50921-39-6)
  • Structure : Cyclobutane ring with a para-chlorophenyl substituent.
  • Formula : C₁₁H₁₁ClO₂
  • Molecular Weight : 210.65 g/mol
  • Key Differences: Substituent: Chlorine (Cl) vs. trifluoromethyl (CF₃). Cl is less electron-withdrawing than CF₃, altering reactivity in electrophilic substitutions.
b) 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid (CAS: 1187933-13-6)
  • Structure : Cyclopropane ring with para-trifluoromethylphenyl.
  • Formula : C₁₁H₉F₃O₂
  • Molecular Weight : 230.19 g/mol
  • Key Differences :
    • Ring Size : Cyclopropane (higher ring strain) vs. cyclobutane (lower strain). Cyclopropane’s rigidity may limit conformational flexibility in binding interactions.
    • Substituent Position : Para-CF₃ vs. ortho-CF₃. The para position reduces steric effects but may decrease electronic modulation of the carboxylic acid .

Functional Group Variants

a) 2-(Trifluoromethyl)phenylacetic Acid
  • Structure : Phenylacetic acid with ortho-CF₃.
  • Formula : C₉H₇F₃O₂
  • Molecular Weight : 204.15 g/mol
  • Key Differences :
    • Backbone : Linear acetic acid chain vs. cyclobutane-carboxylic acid. The absence of a strained ring reduces steric hindrance but may decrease metabolic stability .
b) 1-(Trifluoromethyl)cyclopentanecarboxylic Acid
  • Structure : Cyclopentane ring with CF₃.
  • Formula : C₇H₉F₃O₂
  • Molecular Weight : 182.14 g/mol
  • cyclobutane.

Data Table: Structural and Physical Comparisons

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 151157-52-7 C₁₃H₁₃F₃O₂ 258.24 Ortho-CF₃, cyclobutane-carboxylic acid
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid 50921-39-6 C₁₁H₁₁ClO₂ 210.65 Para-Cl, cyclobutane-carboxylic acid
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid 1187933-13-6 C₁₁H₉F₃O₂ 230.19 Para-CF₃, cyclopropane-carboxylic acid
2-(Trifluoromethyl)phenylacetic Acid 351-35-9 C₉H₇F₃O₂ 204.15 Ortho-CF₃, linear carboxylic acid
1-(Trifluoromethyl)cyclopentanecarboxylic Acid 277756-44-2 C₇H₉F₃O₂ 182.14 CF₃, cyclopentane-carboxylic acid

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid typically involves:

  • Construction of the cyclobutane ring attached to the phenyl moiety.
  • Introduction or presence of the trifluoromethyl group on the aromatic ring.
  • Functionalization to incorporate the carboxylic acid group on the cyclobutane ring.

Two main approaches are prevalent:

Specific Preparation Methods

Hydrolysis of Cyclopropanecarbonitrile Precursors

A closely related method involves the hydrolysis of 1-(2-(trifluoromethyl)phenyl)cyclopropanecarbonitrile to yield the corresponding cyclopropanecarboxylic acid, which can be adapted or extended to cyclobutanecarboxylic acids through ring expansion or related strategies.

  • Procedure:
    • The nitrile intermediate is reacted with lithium hydroxide in aqueous solution under reflux conditions for approximately 72 hours.
    • The reaction mixture is then acidified with hydrochloric acid to precipitate the carboxylic acid product.
    • Extraction and purification steps follow, typically involving ethyl acetate extraction, washing, drying, and solvent removal under reduced pressure.
  • Yield: Approximately 86% yield reported for the cyclopropanecarboxylic acid analogue, indicating good efficiency of this hydrolysis approach.

This method highlights the use of strong base hydrolysis and acidification to convert nitrile precursors into carboxylic acids, a strategy that can be adapted for cyclobutanecarboxylic acid synthesis by using appropriate cyclobutane nitrile intermediates.

Process Details and Reaction Conditions

Step Reagents/Conditions Description Notes
1 Cyclobutylcarboxylic acid + Sulfur tetrafluoride (SF4) Reaction under controlled temperature to introduce CF3 Gram to multigram scale; tolerant to functional groups
2 Hydrolysis with LiOH (for nitrile precursors) Reflux in aqueous LiOH for 72 h Followed by acidification with HCl
3 Extraction and purification Ethyl acetate extraction, washing, drying, solvent removal Yields ~86% for related cyclopropane acids

Additional Synthetic Considerations

  • Protective Groups: In multi-step syntheses, protective groups may be employed to shield reactive sites on the aromatic ring or cyclobutane during functional group transformations to avoid side reactions.
  • Base Selection: Bases such as sodium carbonate or potassium carbonate are used in cycloalkylation steps for building the cyclobutane ring from halogenated precursors.
  • Oxidation and Amino Acid Formation: Cycloalkylamidoacids can be prepared by base hydrolysis followed by oxidation steps, which may be relevant for related derivatives.
  • Purification: Depending on scale, purification is achieved by silica gel chromatography for small scale or crystallization/distillation under reduced pressure for larger scale preparations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations/Notes
Hydrolysis of nitrile intermediates LiOH aqueous reflux, HCl acid workup ~86 Straightforward, good yield Longer reaction times (3 days)
SF4-mediated trifluoromethylation Cyclobutylcarboxylic acid + SF4 High Modular, scalable, tolerant to groups Not suitable for ortho-substituted bromobenzenes
Cycloalkylation with halogenated agents + base Dibromo/ditosylpropane + Na2CO3/K2CO3 Variable Effective for cyclobutane ring formation Requires careful base and reagent choice

Research Findings and Implications

  • The sulfur tetrafluoride method represents a significant advance in the synthesis of trifluoromethyl-substituted cyclobutanes, enabling the production of diverse derivatives useful in medicinal chemistry.
  • The trifluoromethyl-cyclobutyl group serves as a bioisostere for tert-butyl groups, preserving biological activity while modulating properties such as lipophilicity and metabolic stability.
  • Hydrolysis of nitrile precursors remains a reliable classical method to access carboxylic acids but may require longer reaction times and careful control of conditions.
  • The choice of method depends on the availability of starting materials, desired substituent patterns, and scale of synthesis.

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-opening reactions of strained intermediates. Friedel-Crafts acylation using trifluoromethylphenyl precursors under Lewis acid catalysis (e.g., AlCl₃) is common. Yield optimization requires precise temperature control (0–5°C for exothermic steps) and anhydrous solvents like dichloromethane. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign cyclobutane ring protons (δ 2.5–3.5 ppm) and trifluoromethyl group (¹⁹F NMR δ -60 to -70 ppm).
  • LCMS/HPLC : Confirm molecular ion [M+H]⁺ (e.g., m/z 259) and retention time (e.g., 1.23 min under SQD-FA05 conditions).
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What purification methods are recommended post-synthesis?

Methodological Answer: Recrystallization from ethanol/water mixtures (70:30 v/v) at -20°C improves crystallinity. For impurities with similar polarity, preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) is effective .

Q. What are common intermediates in its synthesis?

Methodological Answer: Key intermediates include:

  • 2-(Trifluoromethyl)phenylboronic acid for Suzuki coupling.
  • Cyclobutane-1-carboxylic acid derivatives (e.g., methyl esters) for functionalization .

Q. How can stability under storage conditions be assessed?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., decarboxylated derivatives) are monitored via LCMS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Use SHELXL for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXTL. High-resolution data (d-spacing < 1.0 Å) improves electron density maps for the cyclobutane ring and trifluoromethyl group .

Q. What strategies address low yields in coupling reactions involving this compound?

Methodological Answer: Optimize palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination. Use inert atmospheres (N₂/Ar) and degassed solvents (DMF/toluene) to prevent catalyst poisoning. Kinetic studies (e.g., in situ IR) identify rate-limiting steps .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the aromatic ring. DFT calculations (B3LYP/6-31G*) show reduced HOMO energy (-8.2 eV), increasing electrophilicity. Reactivity in SNAr reactions is enhanced at ortho/para positions .

Q. What in silico methods predict biological target interactions?

Methodological Answer: Perform molecular docking (AutoDock Vina) against protein targets (e.g., cyclooxygenase-2). MD simulations (GROMACS, 100 ns) assess binding stability. Pharmacophore models highlight critical interactions (e.g., hydrogen bonding with carboxylate group) .

Q. How to resolve discrepancies in bioactivity data across studies?

Methodological Answer: Standardize assay conditions:

  • Cell-based assays : Use isogenic cell lines and control for metabolic activity (MTT assay).
  • Enzyme inhibition : Validate IC₅₀ values via dose-response curves (GraphPad Prism).
    Contradictory data may arise from off-target effects; employ CRISPR knockouts to confirm target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

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